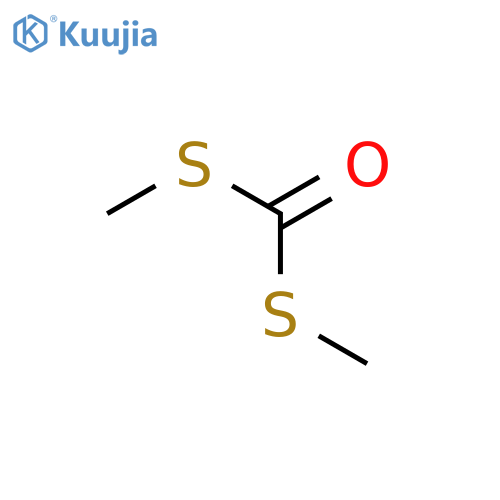

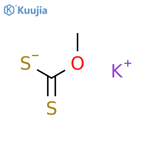

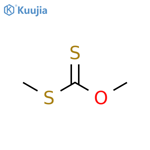

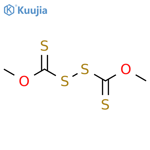

Phase-transfer synthesis of symmetrical S,S-dialkyl dithiocarbonates via O-methyl S-alkyl dithiocarbonates

,

Synthesis,

1980,

(5),

375-8